D1 Receptor Positive Allosteric Modulation Potency vs. LY3154207 and LY3154885
UCM-1306 exhibits an EC50 of 60 nM for potentiating dopamine-induced cAMP accumulation in human D1R-expressing cell lines . In contrast, the structurally unrelated D1 PAM LY3154207 (Mevidalen) demonstrates substantially higher potency in human D1R assays with an EC50 of 2.3–3 nM [1], while LY3154885 exhibits an EC50 of 11.7 nM . This difference establishes UCM-1306 as a moderate-potency D1 PAM, suitable for studies requiring a less pronounced allosteric enhancement than Mevidalen.
| Evidence Dimension | D1R Positive Allosteric Modulation Potency (EC50) |
|---|---|
| Target Compound Data | 60 nM |
| Comparator Or Baseline | LY3154207 (Mevidalen): 2.3–3 nM; LY3154885: 11.7 nM |
| Quantified Difference | UCM-1306 is 20-26x less potent than LY3154207; ~5x less potent than LY3154885 |
| Conditions | cAMP accumulation assay; human D1 receptor expressed in HEK293 or SK-N-MC cells |
Why This Matters
Differentiated potency allows researchers to select a D1 PAM with an appropriate dynamic range for their specific cellular or in vivo model, avoiding ceiling effects or overstimulation.
- [1] GLPBIO. LY3154207 Product Datasheet. View Source
